molecular formula C9H13ClFNO B1523244 (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1213398-74-3

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1523244
CAS RN: 1213398-74-3
M. Wt: 205.66 g/mol
InChI Key: PFGPYFQNNQZFTB-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1309598-55-7 . It has a molecular weight of 205.66 . The IUPAC name for this compound is (1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Enantioselective Metabolism of Pesticides : The metabolism of certain pesticides, like methoxychlor, by human cytochromes P450 has been studied, indicating differences in the formation of enantiomers by various P450 isoforms. This research is crucial for understanding how these substances are processed in the human body and their potential effects (Hu & Kupfer, 2002).

  • Role of Hepatic Monooxygenases : Investigations into how hepatic monooxygenases metabolize methoxychlor into estrogenic metabolites provide insight into the biochemical pathways and potential health impacts of exposure to these compounds (Bulger, Feil & Kupfer, 1985).

Environmental Degradation and Impact

  • Reductive Dechlorination by Bacteria : Research on how environmental bacteria, such as Eubacterium limosum, dechlorinate methoxychlor under anaerobic conditions helps in understanding the environmental fate and potential risks of these chemicals (Yim et al., 2008).

  • Degradation by Fungi : The white rot fungus Phanerochaete chrysosporium has been shown to metabolize methoxychlor, indicating a potential bioremediation approach for environments contaminated with this pesticide (Grifoll & Hammel, 1997).

Synthesis and Chemical Properties

  • Efficient Synthesis of Pharmaceuticals : Studies on the synthesis of pharmaceuticals, like NK(1) receptor antagonist Aprepitant, demonstrate the application of (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in the efficient production of medically important compounds (Brands et al., 2003).

  • Chemistry of Methoxychlor Derivatives : Investigations into the chemistry of methoxychlor derivatives provide valuable information on the properties and potential uses of these compounds in various fields (Baarschers & Vukmanich, 1986).

Reproductive and Endocrine Effects

  • Effects on Folliculogenesis : Early postnatal exposure to methoxychlor has been shown to inhibit folliculogenesis and stimulate anti-Mullerian hormone production in rats, highlighting its potential impact on reproductive health (Uzumcu et al., 2006).

  • Conversion to Estrogen : The conversion of methoxychlor to estrogenic compounds by human cytochrome P450s, particularly CYP2C19 and CYP1A2, underscores the potential endocrine-disrupting effects of this substance in humans (Stresser & Kupfer, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPYFQNNQZFTB-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681088
Record name (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

CAS RN

1213398-74-3
Record name (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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